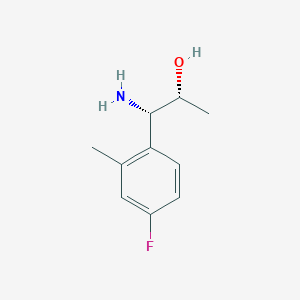
Olaparib impurity 14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Olaparib impurity 14 is a byproduct formed during the synthesis of Olaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. Olaparib is primarily used in the treatment of ovarian, breast, pancreatic, and prostate cancers, particularly in patients with BRCA1 or BRCA2 mutations . The presence of impurities like this compound is critical to monitor and control to ensure the efficacy and safety of the pharmaceutical product.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Olaparib impurity 14 involves several steps, starting from the key intermediate 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)-methyl)benzoic acid . The process includes the use of phthalhydrazide as a starting material, which undergoes a series of reactions including the Negishi coupling reaction . The optimization of each step is crucial to control the formation of impurities.
Industrial Production Methods
Industrial production methods for Olaparib and its impurities involve scalable and economical processes. The use of low-cost industrial byproducts and environmentally benign processes are emphasized to ensure effective control of impurities . The process is designed to be robust and scalable, allowing for large-scale production while maintaining high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Olaparib impurity 14 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols or amines .
Aplicaciones Científicas De Investigación
Olaparib impurity 14 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of Olaparib.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its potential effects on the efficacy and safety of Olaparib as a pharmaceutical product.
Industry: Used in the development and optimization of industrial processes for the production of Olaparib.
Mecanismo De Acción
The mechanism of action of Olaparib impurity 14 is not as well-studied as Olaparib itself. it is believed to interact with similar molecular targets and pathways. Olaparib works by inhibiting PARP enzymes, which are involved in DNA repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with BRCA mutations .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Olaparib impurity 14 include other impurities formed during the synthesis of PARP inhibitors, such as:
- Rucaparib impurities
- Niraparib impurities
- Talazoparib impurities
Uniqueness
This compound is unique due to its specific structure and formation pathway. It is formed through a distinct series of reactions involving phthalhydrazide and the Negishi coupling reaction . This uniqueness is important for its identification and control in the production of Olaparib.
Propiedades
Número CAS |
2250242-62-5 |
|---|---|
Fórmula molecular |
C36H28F2N6O4 |
Peso molecular |
646.6 g/mol |
Nombre IUPAC |
4-[[4-fluoro-3-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C36H28F2N6O4/c37-29-11-9-21(19-31-23-5-1-3-7-25(23)33(45)41-39-31)17-27(29)35(47)43-13-15-44(16-14-43)36(48)28-18-22(10-12-30(28)38)20-32-24-6-2-4-8-26(24)34(46)42-40-32/h1-12,17-18H,13-16,19-20H2,(H,41,45)(H,42,46) |
Clave InChI |
FYNNYPQKUUOJBO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL](/img/structure/B15235231.png)




![tert-butyl N-[(1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl]carbamate](/img/structure/B15235263.png)



![(1R,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B15235277.png)



